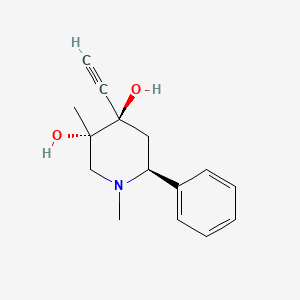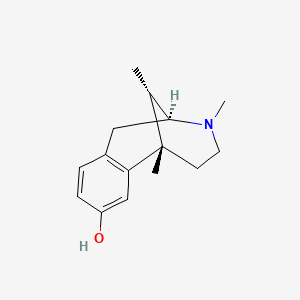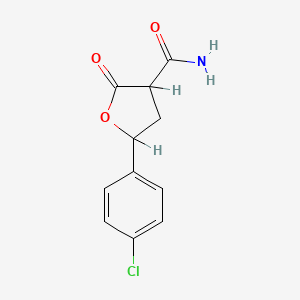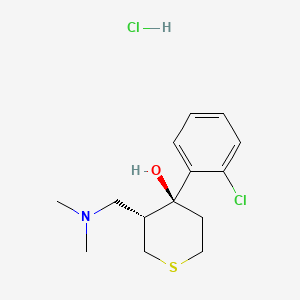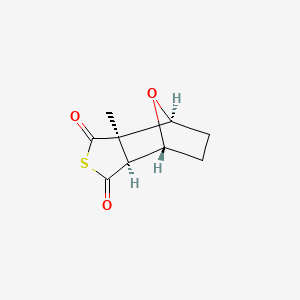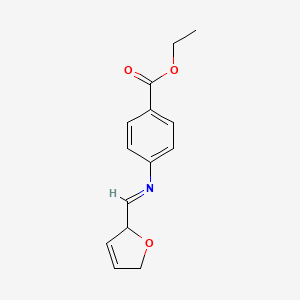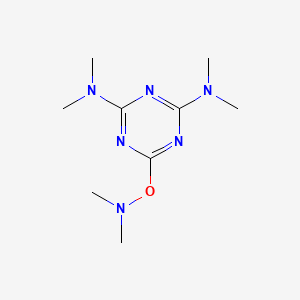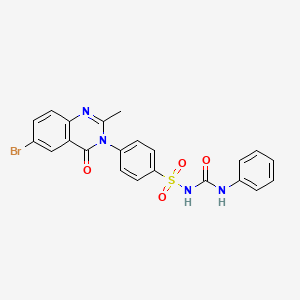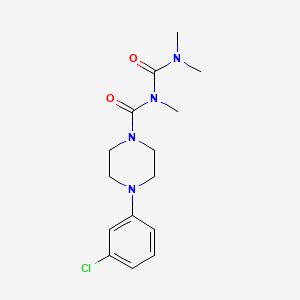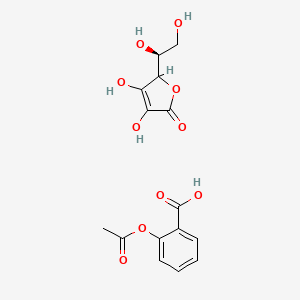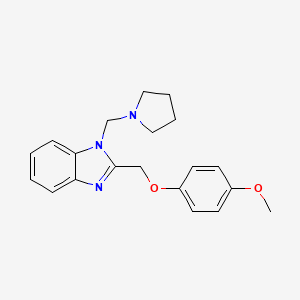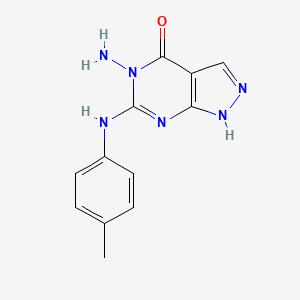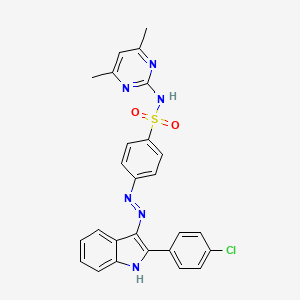
4-((2-(4-Chlorophenyl)-1H-indol-3-yl)azo)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-(4-Chlorophenyl)-1H-indol-3-yl)azo)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(4-Chlorophenyl)-1H-indol-3-yl)azo)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide typically involves the following steps:
Formation of the Indole Derivative: The initial step involves the synthesis of the indole derivative, 2-(4-chlorophenyl)-1H-indole. This can be achieved through a Fischer indole synthesis, where phenylhydrazine reacts with 4-chlorobenzaldehyde in the presence of an acid catalyst.
Azo Coupling Reaction: The indole derivative is then subjected to an azo coupling reaction with 4-aminobenzenesulfonamide. This reaction is carried out in an alkaline medium, typically using sodium hydroxide, to form the azo compound.
Pyrimidine Substitution: The final step involves the substitution of the sulfonamide group with the pyrimidine derivative, 4,6-dimethyl-2-pyrimidinylamine. This reaction is usually carried out in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: The azo group (N=N) can be reduced to form the corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory and anticancer agent. Research is ongoing to explore its efficacy and safety in these roles.
Industry
In the industrial sector, the compound is used in the development of dyes and pigments. Its azo group imparts vibrant colors, making it suitable for use in textiles and printing.
Mechanism of Action
The mechanism of action of 4-((2-(4-Chlorophenyl)-1H-indol-3-yl)azo)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The indole and pyrimidine moieties are known to interact with enzymes and receptors, potentially inhibiting their activity. The azo group may also play a role in the compound’s bioactivity by undergoing metabolic transformations.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Phenyl-1H-indol-3-yl)azo)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide
- 4-((2-(4-Methylphenyl)-1H-indol-3-yl)azo)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 4-((2-(4-Chlorophenyl)-1H-indol-3-yl)azo)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide is unique due to the presence of the 4-chlorophenyl group. This substitution can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its efficacy in various applications.
Properties
CAS No. |
88151-95-5 |
|---|---|
Molecular Formula |
C26H21ClN6O2S |
Molecular Weight |
517.0 g/mol |
IUPAC Name |
4-[[2-(4-chlorophenyl)-1H-indol-3-yl]diazenyl]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C26H21ClN6O2S/c1-16-15-17(2)29-26(28-16)33-36(34,35)21-13-11-20(12-14-21)31-32-25-22-5-3-4-6-23(22)30-24(25)18-7-9-19(27)10-8-18/h3-15,30H,1-2H3,(H,28,29,33) |
InChI Key |
HZVQJJJQTXSYRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;8-chloro-1-(4-methylpiperazin-1-yl)-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B12759986.png)
